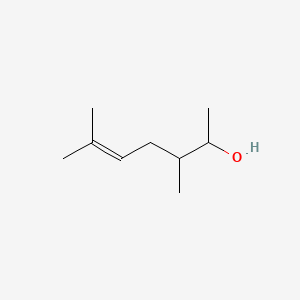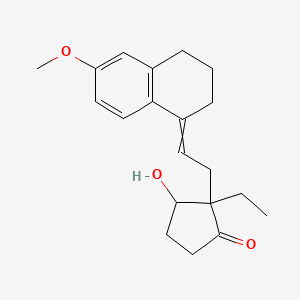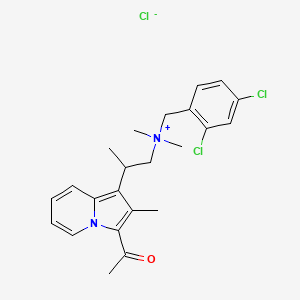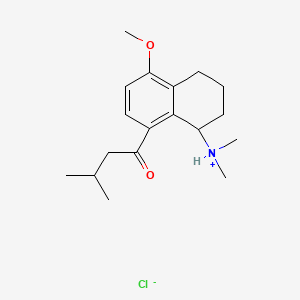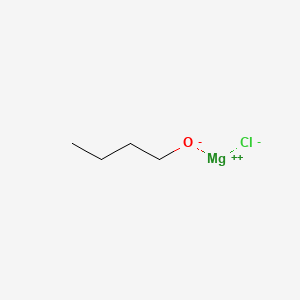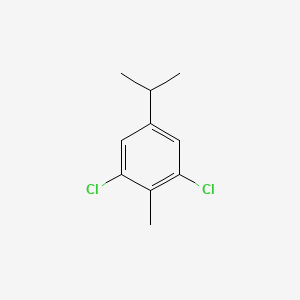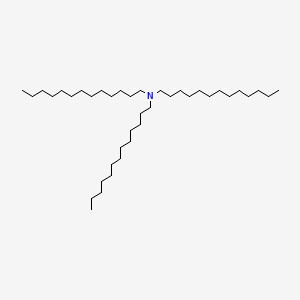
Tris(tridecyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(tridecyl)amine, also known as N,N-ditridecyltridecan-1-amine, is an organic compound with the molecular formula C39H81N. It is a tertiary amine characterized by three tridecyl groups attached to a central nitrogen atom. This compound is known for its hydrophobic properties and is used in various industrial applications due to its unique chemical structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(tridecyl)amine can be synthesized through the alkylation of ammonia or primary amines with tridecyl halides. The reaction typically involves the use of a strong base, such as sodium or potassium hydroxide, to deprotonate the amine, followed by the addition of tridecyl halide. The reaction is carried out under reflux conditions to ensure complete alkylation .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts, such as phase-transfer catalysts, can enhance the efficiency of the alkylation process .
Análisis De Reacciones Químicas
Types of Reactions: Tris(tridecyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it back to primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the tridecyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields amine oxides, while substitution reactions can produce a variety of alkylated amines .
Aplicaciones Científicas De Investigación
Tris(tridecyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis and as a surfactant in emulsion polymerization.
Biology: Its hydrophobic nature makes it useful in the study of membrane proteins and lipid interactions.
Industry: It is employed in the production of lubricants, anti-static agents, and corrosion inhibitors.
Mecanismo De Acción
The mechanism by which tris(tridecyl)amine exerts its effects is largely dependent on its chemical structure. As a tertiary amine, it can act as a nucleophile in various chemical reactions. Its hydrophobic tridecyl groups allow it to interact with lipid membranes, making it useful in applications involving lipid bilayers and micelles . The molecular targets and pathways involved include interactions with lipid molecules and proteins embedded in lipid membranes .
Comparación Con Compuestos Similares
Tris(2-aminoethyl)amine: Known for its use in coordination chemistry and as a ligand for metal complexes.
Tris(2-pyridylmethyl)amine: Used in the synthesis of multimetallic complexes and chiral analysis.
Tris(3-aminopropyl)amine: Employed in the study of anion recognition and as a tripodal receptor.
Uniqueness: Tris(tridecyl)amine is unique due to its long hydrophobic alkyl chains, which impart distinct properties compared to other tris-amines. Its ability to interact with lipid membranes and form micelles makes it particularly valuable in applications related to lipid interactions and surfactant chemistry .
Propiedades
Número CAS |
5910-77-0 |
|---|---|
Fórmula molecular |
C39H81N |
Peso molecular |
564.1 g/mol |
Nombre IUPAC |
N,N-di(tridecyl)tridecan-1-amine |
InChI |
InChI=1S/C39H81N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40(38-35-32-29-26-23-20-17-14-11-8-5-2)39-36-33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3 |
Clave InChI |
GDSGXRQXKTWBOS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCN(CCCCCCCCCCCCC)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13764189.png)
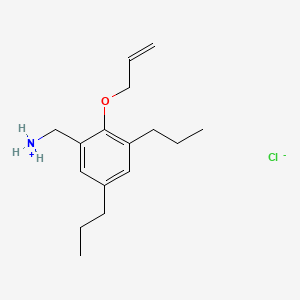
![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)
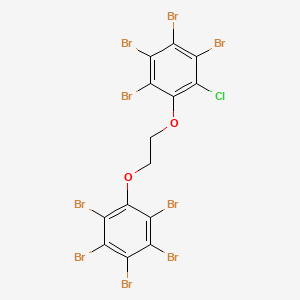

![Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate](/img/structure/B13764204.png)
![2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B13764210.png)

